molecular formula C8H9ClN2O3 B1311178 Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate CAS No. 1194374-11-2

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

Cat. No. B1311178
M. Wt: 216.62 g/mol
InChI Key: XXDGQFANXYGUKC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate is a chemical compound that is an important intermediate in the synthesis of various organic molecules, including pharmaceuticals and pesticides. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the compound of interest.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of starting materials such as dichloropyridine, which is used in the synthesis of a pyrazole derivative that serves as an intermediate for the pesticide chlorantraniliprole . Another related synthesis involves the condensation of ethyl 2-chloroacetate with other organic compounds to form complex structures with potential antitumor activity . Ultrasound irradiation has been employed to achieve high regioselectivity and yields in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, significantly reducing reaction times .

Molecular Structure Analysis

X-ray powder diffraction data has been used to determine the unit-cell parameters and space group of a related compound, Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate, which can provide insights into the molecular structure of Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate . Crystallographic data support the structures of synthesized compounds, which is crucial for understanding their chemical behavior .

Chemical Reactions Analysis

The reactivity of related compounds has been studied, such as the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines to yield mixtures of regioisomeric pyrazoles . These studies can shed light on the potential reactions that Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various techniques such as IR, NMR, MS, and single-crystal X-ray diffraction . The study of the effect of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate on mild steel corrosion provides information on the interaction of such compounds with metal surfaces and their potential as corrosion inhibitors .

Relevant Case Studies

A case study involving the use of a related compound as a corrosion inhibitor for mild steel in hydrochloric acid solution demonstrates the practical applications of these heterocyclic compounds . Another case study shows the antitumor activity of a synthesized compound, highlighting the potential medicinal applications of these chemicals .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis of Pyrazole Derivatives : Ethyl 2-(1H-pyrazol-1-yl)acetate, a related compound, was synthesized as a precursor for further chemical transformations, leading to the creation of new compounds with potential antimicrobial activities. The study outlines a method for creating Schiff bases and their subsequent transformation into new derivatives, showcasing the compound's utility in synthesizing biologically active molecules (Asif et al., 2021).

  • Chemoselective Synthesis : A study demonstrated the use of ethyl 2-oxoacetate derivatives for the chemoselective synthesis of tetrahydropyridines, illustrating the compound's versatility in organic synthesis. This method highlights the potential for creating diverse chemical structures from pyrazine derivatives, contributing to various research applications (Pretto et al., 2019).

Biological Activities

  • Antimicrobial Properties : The antimicrobial activity of novel 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives was evaluated, demonstrating the importance of such compounds in developing new antimicrobial agents. This research emphasizes the role of ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate and its derivatives in addressing pathogenic bacteria (Asif et al., 2021).

  • Antitumor Activity : The synthesis and crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate were explored, including its antitumor activity against cancer cell lines. This study highlights the potential therapeutic applications of related compounds in oncology research (Liu et al., 2018).

Corrosion Inhibition

A study on the effect of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate on mild steel corrosion in hydrochloric acid solutions found significant corrosion inhibition, suggesting applications in materials science and engineering. The research provides insights into the chemical's utility in protecting industrial materials from corrosion (Ghazoui et al., 2017).

properties

IUPAC Name

ethyl 2-(3-chloro-2-oxopyrazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-2-14-6(12)5-11-4-3-10-7(9)8(11)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDGQFANXYGUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CN=C(C1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432830
Record name Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate

CAS RN

1194374-11-2
Record name Ethyl 2-(3-chloro-2-oxopyrazin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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